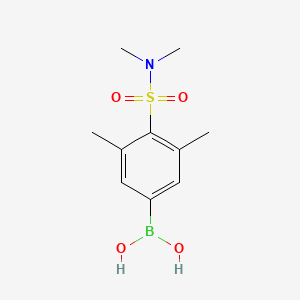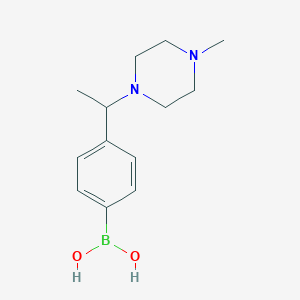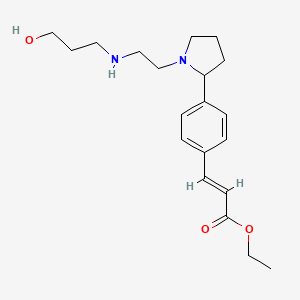
(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate
Overview
Description
(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Chemodivergent Synthesis
The compound is involved in the synthesis of polysubstituted pyrroles and tetrahydropyridines. This process is achieved through one-pot, multicomponent reactions under solvent- and catalyst-free conditions, involving a domino Knoevenagel condensation and Michael addition followed by intramolecular cyclization (Dhinakaran et al., 2016).
Wittig-SNAr Reactions
This compound is used in a novel one-pot, three-component Wittig-SNAr approach to create intermediates for aurora 2 kinase inhibitors. The process uses water as a solvent, highlighting its non-toxic, convenient, and environmentally benign nature (Xu et al., 2015).
Polymer and Material Science
Anionic Polymerization
α-(N,N-Dialkylaminomethyl)acrylates like this compound have been used in stereospecific polymerization with anionic initiators, yielding highly isotactic polymers. This process is significant in material science for creating polymers with specific molecular structures (Habaue et al., 1997).
Azo Polymers Synthesis
The compound plays a role in synthesizing methacrylate monomers containing azo structures for photoinduced birefringence behavior. This application is crucial in developing materials with specific optical properties (Cao et al., 2008).
Crystallography and Molecular Structure
Crystal Structure Analysis
The compound has been a subject of X-ray crystallography to understand its molecular conformation and interactions. Such studies are essential for drug design and material sciences (Matos et al., 2016).
Spectroscopic and Diffractometric Study
The compound's polymorphic forms have been characterized using various spectroscopic and diffractometric techniques, providing insights into its structural and physical properties (Vogt et al., 2013).
properties
IUPAC Name |
ethyl (E)-3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-20(24)11-8-17-6-9-18(10-7-17)19-5-3-14-22(19)15-13-21-12-4-16-23/h6-11,19,21,23H,2-5,12-16H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWWOGYBPTDRO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



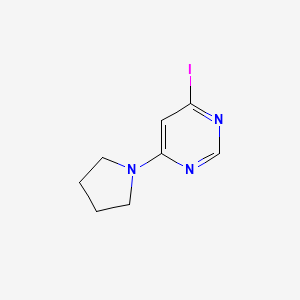
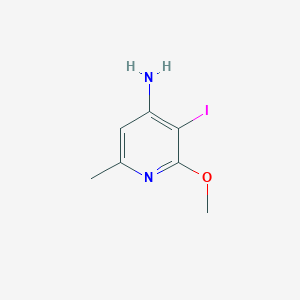


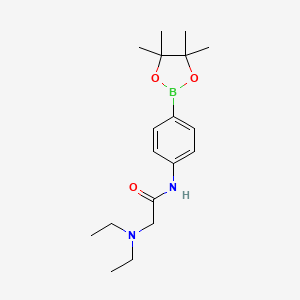

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

